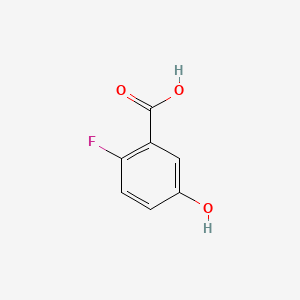

2-Fluoro-5-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNFABVUVHWEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379054 | |

| Record name | 2-fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51446-30-1 | |

| Record name | 2-Fluoro-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51446-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 51446-30-1

This technical guide provides an in-depth overview of 2-Fluoro-5-hydroxybenzoic acid, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic carboxylic acid.[1] The presence of a fluorine atom and a hydroxyl group on the benzene ring imparts unique electronic properties that are of significant interest in the design of bioactive molecules.[1]

| Property | Value | Reference |

| CAS Number | 51446-30-1 | [2] |

| Molecular Formula | C₇H₅FO₃ | [3] |

| Molecular Weight | 156.11 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Melting Point | 201-203 °C | [4] |

| Appearance | White to off-white solid | |

| InChI Key | CZNFABVUVHWEJF-UHFFFAOYSA-N | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents.[1] |

Synthesis Protocols

The synthesis of this compound is achievable through several routes. Below are two detailed experimental protocols.

Method 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate

This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (30.0 g, 176.47 mmol, 1.0 eq.) in a solvent mixture of tetrahydrofuran (THF) and water (H₂O) in a 3:1 ratio by volume (total volume 350 mL).[3]

-

Addition of Base: To this solution, add lithium hydroxide monohydrate (LiOH·H₂O) (22.2 g, 529.41 mmol, 3.0 eq.) at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.[3]

-

Work-up:

-

Remove the THF by distillation under reduced pressure.[3]

-

Dilute the residue with cold water.[3]

-

Adjust the pH to approximately 3 with a 1.5 N aqueous solution of hydrochloric acid (HCl).[3]

-

Extract the aqueous phase with ethyl acetate (EtOAc) (3 x 250 mL).[3]

-

Combine the organic phases and wash with brine (150 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

-

Product: The resulting product is this compound as an off-white solid (25.1 g, 91% yield).[3]

Method 2: Ullmann Transformation of 5-Bromo-2-fluorobenzoic acid

This method involves a copper-catalyzed nucleophilic substitution reaction.

Experimental Protocol:

-

Initial Reaction Mixture: In a suitable reaction vessel, add 5-Bromo-2-fluorobenzoic acid (3.5 g, 15.98 mmol) and sodium carbonate (Na₂CO₃) to degassed water.[3]

-

Reflux: Heat the mixture to reflux for 30 minutes. Add another portion of Na₂CO₃ and continue to reflux for an additional 30 minutes.[3]

-

Catalyst Preparation: In a separate vessel, add copper(II) bromide (CuBr₂) and trans-N,N'-dimethylcyclohexane-1,2-diamine to degassed water.[3]

-

Addition of Catalyst: Add the catalyst mixture to the refluxing solution of the benzoic acid derivative.[3]

-

Reaction: Allow the reaction to stir at reflux overnight.[3]

-

Work-up:

-

Product: The desired product, this compound, is obtained as an off-white solid (2.16 g, 87% yield).[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.[6] This compound is particularly useful in the research and development of antimicrobial, antiviral, and central nervous system-active agents.[4]

While direct biological activity data for this compound is limited, the broader class of hydroxybenzoic acid derivatives is known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[7][8][9]

A noteworthy recent development is the identification of a 2-hydroxybenzoic acid derivative as a selective inhibitor of Sirtuin 5 (SIRT5), a deacetylase involved in metabolic regulation and a potential target in oncology.[10] This suggests that derivatives of this compound could be explored for their potential as SIRT5 inhibitors.

The general workflow for a structure-activity relationship (SAR) study starting from this compound would involve the chemical modification of its functional groups to synthesize a library of derivatives, which would then be screened for biological activity.

Potential Signaling Pathway Involvement: SIRT5 Inhibition

SIRT5 is a mitochondrial sirtuin that removes acidic acyl modifications from proteins, thereby regulating various metabolic pathways. The discovery of a 2-hydroxybenzoic acid derivative as a selective SIRT5 inhibitor opens up a new avenue for therapeutic intervention.[10] While the exact signaling cascade involving this compound derivatives is yet to be elucidated, a hypothetical mechanism would involve the binding of the compound to the active site of SIRT5, leading to the inhibition of its deacylase activity. This would, in turn, affect the function of downstream metabolic enzymes.

Safety Information

This compound is harmful if swallowed and can cause serious eye damage.[2] It may also cause skin and respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis is well-established, and its structural motifs are present in molecules with interesting biological activities. The recent discovery of a related compound as a selective SIRT5 inhibitor highlights a promising area for future research, positioning this compound as a valuable scaffold for the development of novel therapeutics targeting metabolic pathways. Further investigation into the biological activities of its derivatives is warranted.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 51446-30-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-hydroxybenzoic acid is a key fluorinated building block in medicinal chemistry and organic synthesis. The strategic placement of the fluorine atom and hydroxyl group on the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid and hydroxyl groups provide reactive handles for further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, a validated synthesis workflow, and its logical application in drug discovery pipelines.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in biological systems and for designing synthetic routes.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₃ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 201-203 °C | [1] |

| Boiling Point | 354.8 ± 27.0 °C (Predicted) | [1] |

| Density | 1.492 ± 0.06 g/cm³ (Predicted) | [1] |

Acid-Base and Partitioning Properties

| Property | Value | Source(s) |

| pKa | 3.15 ± 0.10 (Predicted) | [1] |

| XLogP3 | 1.5 | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] The melting point is identified as the onset temperature of the melting endotherm.

Protocol:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (~10 mg) to ensure temperature and enthalpy accuracy.[3]

-

Sample Preparation: Accurately weigh 2-10 mg of dry this compound into a Tzero hermetic aluminum pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[3]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[3]

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 50 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).[4]

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.[5]

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) by monitoring pH changes in a solution upon the incremental addition of a titrant.[6][7]

Protocol:

-

Apparatus Calibration: Calibrate a pH meter using standard aqueous buffers of at least two different pH values (e.g., pH 4.00 and 7.00).[8]

-

Solution Preparation:

-

Prepare a standardized titrant solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Accurately prepare a ~1 mM solution of this compound in water or a suitable co-solvent if solubility is low.[9] To maintain a constant ionic strength, 0.15 M potassium chloride (KCl) can be used as a supporting electrolyte.[6]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.[9]

-

Immerse the calibrated pH electrode into the solution.[9]

-

If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide.[6]

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

-

Continue the titration until the pH is well past the equivalence point (e.g., pH 11-12).[8]

-

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point on the titration curve.[7] The first derivative of the titration curve can be plotted to accurately determine the endpoint.[8]

LogP Determination via Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for experimentally determining the n-octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity.[10][11]

Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination) for 24 hours to ensure mutual saturation.[12] Separate the two phases and allow them to stand until clear.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[12]

-

Partitioning:

-

Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration of the analyte should be low enough to ensure it remains in solution in both phases.

-

Securely cap the vessel and shake it gently at a constant temperature (e.g., 25 °C) until partitioning equilibrium is reached (this can take up to 24 hours).[10]

-

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Applications

Synthesis Workflow

A common and effective method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor.[1]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. asdlib.org [asdlib.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-hydroxybenzoic Acid in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research of publicly available scientific literature and databases yielded no specific quantitative solubility data for 2-Fluoro-5-hydroxybenzoic acid. This guide provides a comprehensive overview of the expected solubility characteristics based on structurally related compounds, detailed experimental protocols for determining solubility, and data for analogous compounds to serve as a foundational reference.

Introduction: Understanding the Solubility of this compound

This compound is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a fluorine atom on a benzene ring, results in a moderate polarity. Understanding its solubility in various organic solvents is crucial for reaction chemistry, purification, formulation, and drug delivery studies. The interplay of the polar functional groups (carboxylic acid and hydroxyl) and the non-polar aromatic ring dictates its solubility profile.

Expected Qualitative Solubility Profile:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): Generally expected to be soluble due to the potential for hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected as the polar functional groups will have unfavorable interactions with the non-polar solvent.

Quantitative Solubility Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize the solubility of benzoic acid and 2-hydroxybenzoic acid (salicylic acid) in various organic solvents. It is important to note that these values are for analogous compounds and may not be representative of the solubility of this compound. The presence of the fluorine atom and the position of the hydroxyl group will influence the crystal lattice energy and interactions with solvents, leading to different solubility values.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents [1][2][3][4]

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 23 | 71.5 |

| Ethanol | 19.2 | 52.4 |

| Acetone | - | Soluble |

| Ethyl Acetate | Ambient | - |

| Dichloromethane | Ambient | - |

| Toluene | Ambient | - |

| Water | 25 | 0.34 |

Note: A dash (-) indicates that while the source states solubility, a specific quantitative value was not provided.

Table 2: Solubility of 2-Hydroxybenzoic Acid (Salicylic Acid) in Select Organic Solvents at 298.15 K (25 °C) [5]

| Solvent | Mole Fraction Solubility (x₁) |

| 1-Propanol | - |

| 2-Propanol | - |

| 1-Butanol | - |

| 1,4-Dioxane | Higher Solubility |

| Tetrahydrofuran | Higher Solubility |

| Ethyl Acetate | - |

| 2-Propanone (Acetone) | - |

Note: Specific mole fraction values were not provided in the abstract, but relative solubilities were noted. 2-Hydroxybenzoic acid is more soluble in 1,4-dioxane and tetrahydrofuran than in the other alcohol, ester, or ketone solvents studied.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The Shake-Flask method followed by gravimetric analysis is considered the "gold standard" for determining thermodynamic solubility.[6][7]

Shake-Flask Method for Achieving Equilibrium[6][8][9]

This method is designed to create a saturated solution at a specific temperature, which is a prerequisite for quantitative solubility measurement.

Materials:

-

This compound

-

Selected organic solvent

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or agitator

-

Micro-spatula

Procedure:

-

Add a pre-determined volume of the selected organic solvent to a glass vial or flask.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Seal the vial or flask tightly to prevent solvent evaporation.

-

Place the sealed container in a temperature-controlled shaker or agitator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment, leaving a clear supernatant.

Gravimetric Analysis for Solubility Quantification[10][11][12]

This protocol determines the concentration of the solute in the saturated solution by isolating and weighing the dissolved solid.

Materials:

-

Saturated solution from the Shake-Flask method

-

Syringe and syringe filter (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)

-

Pre-weighed sample vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Carefully withdraw a known volume or mass of the clear supernatant from the equilibrated vial using a syringe fitted with a filter. This step is crucial to ensure that no undissolved solid is transferred.

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry sample vial.

-

Record the mass of the vial with the solution.

-

Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, continue to dry the vial containing the solid residue until a constant mass is achieved.

-

Record the final mass of the vial with the dried solute.

Calculation:

-

Mass of dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of 2-Fluoro-5-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a critical resource for the structural elucidation, purity assessment, and quality control of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.18 | dd | 6.0, 3.2 | Aromatic CH |

| 7.09 | dd | 10.5, 8.9 | Aromatic CH |

| 6.98-6.93 | m | - | Aromatic CH |

Data acquired on a 400 MHz instrument in DMSO-d₆.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 165-175 | C=O (Carboxylic Acid) |

| 150-160 (d, ¹JCF) | C-F |

| 145-155 | C-OH |

| 115-130 | Aromatic CH |

| 110-120 | Aromatic C-COOH |

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~3200 (broad) | O-H | Stretching (Phenol) |

| ~1700-1680 | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1480 | C=C | Stretching (Aromatic Ring) |

| ~1300-1200 | C-O | Stretching (Carboxylic Acid/Phenol) |

| ~1250 | C-F | Stretching (Aryl Fluoride) |

Note: This table is based on general vibrational frequencies for the functional groups present in this compound.

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 157.1 | [M+H]⁺ | LCMS |

| 155.4 | [M-H]⁻ | MS |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are general protocols adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

-

Instrument Setup:

-

The data was acquired on a 400 MHz NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition (¹H NMR):

-

A standard proton NMR experiment is performed.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

Data Acquisition (¹³C NMR):

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

A longer relaxation delay may be necessary for quantitative analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Compress the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

The analysis can be performed using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

-

Data Acquisition (LC-MS):

-

Inject the sample solution into a liquid chromatograph coupled to the mass spectrometer.

-

The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure. Common fragments for benzoic acids include the loss of H₂O, CO, and the carboxylic acid group.

-

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

Unveiling the Structure: A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a compound of interest in medicinal chemistry and materials science. Its structural properties, particularly its crystalline form, are crucial for understanding its behavior, including solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines the established experimental protocols for determining the crystal structure of such small organic molecules.

Please note: As of the latest searches of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. Therefore, this guide will focus on its known properties and the generalized methodology for crystal structure determination.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below, compiled from various chemical data sources.[1][2][3]

| Property | Value | Source |

| Chemical Formula | C₇H₅FO₃ | [1][3] |

| Molecular Weight | 156.11 g/mol | [1][3] |

| CAS Number | 51446-30-1 | [1] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 201-203 °C | |

| Boiling Point (Predicted) | 354.8 ± 27.0 °C | [1] |

| Density (Predicted) | 1.492 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.15 ± 0.10 | [1] |

| Solubility | Soluble in water and common organic solvents such as alcohols and ketones.[2] |

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). The following sections detail the generalized experimental workflow for determining the crystal structure of a small organic molecule like this compound.

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. Several synthetic routes have been reported, often starting from precursors like 5-bromo-2-fluorobenzoic acid or methyl 2-fluoro-5-hydroxybenzoate.[4] A typical laboratory-scale synthesis involves the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate using a base like lithium hydroxide, followed by acidification to precipitate the desired acid.[1]

Example Synthesis Protocol:

-

Dissolve methyl 2-fluoro-5-hydroxybenzoate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at room temperature.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with cold water and acidify with hydrochloric acid (HCl) to a pH of approximately 3.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system to obtain high-purity crystals suitable for single-crystal growth.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[5][6] For small organic molecules, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[7]

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal (typically 0.1-0.4 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5][8]

-

Crystal Screening: An initial diffraction image is collected to assess the crystal quality.

-

Unit Cell Determination: A preliminary set of diffraction frames is collected to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are measured by a detector.[6]

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms within the unit cell.

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters are refined against the experimental data to obtain the best possible fit. This process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, the established methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction of small organic molecules provide a clear pathway for its elucidation. The physicochemical data presented herein serves as a valuable resource for researchers working with this compound. The determination of its crystal structure would be a significant contribution to the understanding of its solid-state properties and would further aid in its application in drug development and materials science.

References

- 1. This compound CAS#: 51446-30-1 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. How To [chem.rochester.edu]

- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

A Comprehensive Technical Guide to the Theoretical Studies of 2-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxybenzoic acid, with the chemical formula C₇H₅FO₃, is a substituted aromatic carboxylic acid.[1] It serves as a crucial intermediate and building block in the synthesis of a variety of pharmaceutical compounds and functional materials.[1][2] The presence of the fluorine atom, a hydroxyl group, and a carboxylic acid group on the benzene ring imparts unique electronic properties and reactivity to the molecule. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.[2]

Theoretical studies, employing quantum chemical calculations, are indispensable for understanding the molecular structure, vibrational properties, and electronic characteristics of this compound at an atomic level. These computational investigations provide valuable insights that complement experimental data and guide the rational design of new molecules with desired properties. This guide provides an in-depth overview of the theoretical approaches used to study this compound and related compounds, presents key computational data, and details relevant experimental protocols.

Theoretical Studies: A Computational Analysis

Theoretical investigations of benzoic acid derivatives are predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[3][4] The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is a widely used and reliable level of theory for predicting the properties of such organic molecules.[5][6] These calculations can elucidate the optimized molecular geometry, vibrational modes, and electronic properties.

Computational Workflow

The general workflow for the theoretical analysis of a molecule like this compound involves several key steps, starting from the initial molecular structure input to the final analysis of its properties.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a carboxylic acid, a phenol, and the electronic influence of a fluorine atom, make it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and structured data presentations are included to facilitate its practical use in the laboratory.

Introduction: The Advent of Fluorinated Pharmaceuticals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. This compound (CAS No. 51446-30-1) is a prime example of a fluorinated building block that has garnered interest for its potential in the synthesis of novel therapeutics.[1] This guide aims to provide an in-depth understanding of this compound, from its fundamental properties to its practical applications.

Discovery and History

While the precise date and discoverer of this compound are not extensively documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis and investigation of fluorinated aromatic compounds gained significant momentum in the mid-20th century, driven by the quest for new materials and pharmaceuticals with enhanced properties. Early research into fluorinated hydroxybenzoic acids likely explored their potential as analogs of salicylic acid and other biologically active benzoic acid derivatives. The systematic exploration of positional isomers of fluorinated hydroxybenzoic acids would have naturally led to the synthesis and characterization of the 2-fluoro-5-hydroxy isomer. Its utility as a synthetic intermediate has since been recognized, leading to its commercial availability and inclusion in chemical supplier catalogs.[2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₃ | [2][6][7] |

| Molecular Weight | 156.11 g/mol | [2][6][7] |

| CAS Number | 51446-30-1 | [2][6][7] |

| Appearance | White to off-white solid/powder | [1][8] |

| Melting Point | 201-203 °C | [8][9] |

| Boiling Point (Predicted) | 354.8 ± 27.0 °C | [8] |

| Density (Predicted) | 1.492 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 3.15 ± 0.10 | [8] |

| Solubility | Soluble in water and common organic solvents such as alcohols and ketones. | [8] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common methods are detailed below.

Method 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate

This method involves the hydrolysis of the corresponding methyl ester, which is a readily available starting material.

Experimental Protocol:

-

Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.[7]

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) to the solution at room temperature.[7]

-

Reaction: Stir the mixture at room temperature for 16 hours.[7]

-

Work-up:

-

Remove the THF by distillation under reduced pressure.[7]

-

Dilute the residue with cold water.[7]

-

Adjust the pH to approximately 3 with 1.5 N HCl.[7]

-

Extract the aqueous phase with ethyl acetate (3 x 250 mL).[7]

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Filter and concentrate under reduced pressure to yield this compound as an off-white solid. A typical yield for this reaction is approximately 91%.[7]

-

Reaction Scheme:

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 51446-30-1|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound [myskinrecipes.com]

A Technical Guide to the Natural Occurrence of Fluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

While organofluorine compounds are extensively utilized in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, their natural occurrence is remarkably scarce.[1] A comprehensive survey of existing literature reveals that naturally produced organofluorines are limited to a small number of molecules, primarily fluoroacetate and a series of long-chain ω-fluorinated fatty acids.[2][3] This technical guide provides an in-depth overview of these naturally occurring fluorinated compounds, their biosynthesis, mechanisms of action, and the analytical techniques used for their study. The guide also explores the burgeoning field of synthetic biology, which holds the promise of harnessing and engineering biosynthetic pathways to create novel fluorinated natural products for drug discovery and development. It is important to note that, to date, there is no scientific evidence of the natural occurrence of fluorinated hydroxybenzoic acids.

Naturally Occurring Fluorinated Compounds

The two primary classes of naturally occurring organofluorine compounds are fluoroacetate and fluorinated fatty acids.

Fluoroacetate

Fluoroacetate is a potent toxin produced by various plant species across Australia, Africa, and South America as a defense mechanism against herbivores.[3] It is structurally similar to acetate and acts as a metabolic poison.[2]

Fluorinated Fatty Acids

Several long-chain ω-fluorinated fatty acids have been identified in the seeds of Dichapetalum toxicarium. These include ω-fluorooleic acid, ω-fluoropalmitic acid, and ω-fluorostearic acid.[3] These compounds are toxic as they can be metabolized to fluoroacetate.[4]

Table 1: Natural Sources and Concentrations of Fluoroacetate

| Plant Genus | Species Example | Location | Fluoroacetate Concentration (mg/kg dry weight) | Reference(s) |

| Gastrolobium | G. grandiflorum | Australia | Up to 2600 | [3] |

| Dichapetalum | D. braunii | Africa | Up to 8000 (in seeds) | [3] |

| Palicourea | P. marcgravii | South America | Up to 500 | [3] |

| Acacia | A. georginae | Australia | Varies | [2] |

| Oxylobium | - | Australia | Varies | [2] |

| Gompholobium | - | Australia | Varies | [2] |

| Nemcia | - | Australia | Varies | [2] |

Biosynthesis of Fluoroacetate

The biosynthesis of the carbon-fluorine bond is a rare enzymatic process. In the bacterium Streptomyces cattleya, a fluorinase enzyme (5'-deoxy-5'-fluoroadenosine synthase) catalyzes the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA) from S-adenosylmethionine (SAM) and a fluoride ion.[5][6] 5'-FDA is then further metabolized to fluoroacetaldehyde, which is subsequently oxidized to fluoroacetate.[5][7]

Mechanism of Toxicity

The toxicity of fluoroacetate stems from its metabolic conversion to fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[2][3] This inhibition leads to a blockage of cellular respiration and an accumulation of citrate, ultimately causing cell death.[8][9]

Experimental Protocols

Isolation and Purification of Fluoroacetate from Plant Material

This protocol is a generalized procedure and may require optimization for specific plant species.

-

Homogenization: Air-dried and finely ground plant material is homogenized in water or a suitable buffer.

-

Extraction: The homogenate is subjected to exhaustive extraction, for example, through Soxhlet extraction or repeated maceration with water.

-

Centrifugation and Filtration: The extract is centrifuged to remove solid debris, and the supernatant is filtered.

-

Chromatographic Separation: The crude extract is subjected to column chromatography (e.g., on silica gel or a suitable ion-exchange resin) to separate fluoroacetate from other plant metabolites. Elution is typically performed with a gradient of solvents.

-

Purification and Identification: Fractions containing fluoroacetate are collected, and the solvent is evaporated. The purified compound can be identified and its purity assessed by techniques such as NMR and mass spectrometry.

Quantification of Fluoroacetate by 19F NMR Spectroscopy

19F NMR is a powerful, non-destructive technique for the direct detection and quantification of fluorinated compounds.[10][11]

-

Sample Preparation: A known weight of the purified extract or a calibrated amount of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Internal Standard: A known amount of a fluorine-containing internal standard (e.g., trifluoroacetic acid) is added to the sample.[12]

-

NMR Acquisition: 19F NMR spectra are acquired on a high-field NMR spectrometer. Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of the fluorine nuclei for accurate integration.[11]

-

Quantification: The concentration of fluoroacetate is determined by comparing the integral of its characteristic 19F NMR signal to the integral of the internal standard.[12]

Analysis of Fluorinated Fatty Acids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the analysis of fatty acids after their conversion to volatile methyl esters.[13][14]

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., seeds) using a solvent system such as chloroform:methanol.

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide in methanol.[14]

-

GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column and detected by a mass spectrometer. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[14][15]

-

Identification and Quantification: Fluorinated FAMEs are identified based on their retention times and mass spectra compared to authentic standards. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated with standards.

Isolation and Activity Assay of Fluorinase Enzyme

This protocol is based on the purification of fluorinase from Streptomyces cattleya.[16]

-

Cell Culture and Lysis: S. cattleya is cultured in a fluoride-supplemented medium. The cells are harvested and lysed to release the intracellular proteins.

-

Protein Purification: The fluorinase is purified from the cell lysate using a series of chromatographic steps, which may include anion-exchange, hydrophobic interaction, and size-exclusion chromatography.

-

Enzyme Activity Assay: The activity of the purified fluorinase is assayed by monitoring the formation of 5'-FDA from SAM and fluoride ion. The reaction mixture is incubated, and the product formation is quantified by HPLC.[16]

Review of Analytical Techniques

Several analytical techniques are employed for the detection and quantification of organofluorine compounds. The choice of method depends on the analyte, the sample matrix, and the required sensitivity.

Table 2: Comparison of Analytical Techniques for Organofluorine Analysis

| Technique | Principle | Advantages | Disadvantages |

| 19F NMR Spectroscopy | Measures the nuclear magnetic resonance of the 19F nucleus. | Non-destructive, provides structural information, direct quantification with an internal standard.[17] | Relatively low sensitivity compared to MS-based methods.[11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning behavior, followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[18] | Requires derivatization for non-volatile compounds like fluoroacetate.[18] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Applicable to a wide range of non-volatile and thermally labile compounds, high sensitivity and selectivity.[19] | Can be affected by matrix effects. |

| Combustion Ion Chromatography (CIC) | The sample is combusted to convert organic fluorine to hydrogen fluoride, which is then quantified by ion chromatography. | Provides a measure of the total organic fluorine content.[20] | Does not provide information on the specific fluorinated compounds present. |

Future Outlook: Synthetic Biology and Engineered Biosynthesis

The rarity of naturally occurring organofluorines contrasts sharply with the prevalence of fluorinated molecules in modern medicine and materials science.[1] Synthetic biology offers a promising avenue to bridge this gap by engineering microorganisms to produce novel fluorinated natural products.[21][22]

Key strategies in this field include:

-

Engineering metabolic pathways: Introducing and optimizing pathways in microbial hosts to produce fluorinated building blocks.[1]

-

Enzyme engineering: Modifying the substrate specificity of enzymes to accept and process fluorinated precursors.[23]

-

Genome mining: Identifying and characterizing new fluorinase enzymes from different organisms.

By combining the biosynthetic power of microorganisms with the unique chemical properties of fluorine, it may be possible to generate libraries of novel fluorinated compounds for drug screening and development. This approach could lead to the discovery of new therapeutics with improved potency, selectivity, and pharmacokinetic properties.[23]

References

- 1. Synthetic biology approaches to fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 3. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Organic Fluorine Compounds : - Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinase - Wikipedia [en.wikipedia.org]

- 7. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. researchgate.net [researchgate.net]

- 10. Detection of the pesticide compound 1080 (sodium monofluoroacetate) using fluorine-19 nuclear magnetic resonance spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthetic biology approaches to fluorinated polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-Fluoro-5-hydroxybenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally analogous compounds, such as salicylic acid, p-hydroxybenzoic acid, and other fluorinated aromatic molecules, to predict its stability profile. The experimental protocols described are based on established methodologies for forced degradation studies in the pharmaceutical industry.

Introduction

This compound is a fluorinated derivative of salicylic acid. The presence of a fluorine atom and a hydroxyl group on the aromatic ring influences its physicochemical properties, including its reactivity and stability. Understanding the chemical stability of this compound is crucial for its potential applications in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[1][2] These studies involve exposing the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light.[1][3]

Predicted Chemical Stability

Based on the known stability of similar phenolic and benzoic acid compounds, the following table summarizes the expected stability of this compound under various stress conditions. It is important to note that these are predictions and should be confirmed by experimental studies.

| Stress Condition | Predicted Stability of this compound | Plausible Degradation Products | Rationale/Analogous Compound Behavior |

| Acidic Hydrolysis | Likely stable under mild acidic conditions at room temperature. Degradation may occur at elevated temperatures. | Potential for decarboxylation to 4-fluorophenol. | Benzoic acids are generally stable to hydrolysis. However, at high temperatures, decarboxylation can occur.[4] |

| Alkaline Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Potential for decarboxylation and oxidation. Formation of colored degradation products is possible. | Phenolic compounds can be susceptible to oxidation under basic conditions. The hydrolysis of triflusal (a related compound) has been studied under alkaline conditions.[5] |

| Oxidative Degradation | Susceptible to oxidation, particularly in the presence of strong oxidizing agents. | Hydroxylated and quinone-like structures, followed by ring opening to form aliphatic acids. | Phenols are readily oxidized.[6][7] The degradation of salicylic acid via oxidation often leads to dihydroxybenzoic acids.[8][9] |

| Thermal Degradation | Likely to undergo decarboxylation at elevated temperatures. | 4-Fluorophenol and carbon dioxide. | p-Hydroxybenzoic acid is known to undergo thermal decarboxylation.[4][10] |

| Photodegradation | Potentially susceptible to photodegradation upon exposure to UV light. | Potential for defluorination and the formation of other degradation products.[11] | Aromatic compounds, in general, can be sensitive to light.[11] Studies on other hydroxybenzoic acids show susceptibility to photodegradation.[12] |

Predicted Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily involving the carboxylic acid and hydroxyl functional groups, as well as the aromatic ring. The following diagram illustrates a plausible degradation pathway based on the degradation of analogous compounds.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.[1][3][13]

4.1. General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

4.2. Acid and Base Hydrolysis

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.

-

Dilute to the final concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N NaOH.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 1N HCl.

-

Dilute to the final concentration with the mobile phase for analysis.

-

4.3. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to the final concentration with the mobile phase for analysis.

4.4. Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours.

-

For solution-state thermal stability, heat an aliquot of the stock solution at 80°C for 48 hours.

-

After the specified time, cool the sample and dissolve/dilute to the final concentration with the mobile phase for analysis.

4.5. Photostability Testing

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, dissolve/dilute the samples to the final concentration with the mobile phase for analysis.

4.6. Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical reversed-phase HPLC method would be suitable.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at the wavelength of maximum absorbance of this compound.

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.[14][15]

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability and forced degradation studies.

Caption: General workflow for forced degradation and stability testing.

Conclusion

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation Playbook – Pharma Stability [pharmastability.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation - Aseev - Russian Journal of Physical Chemistry A [journals.rcsi.science]

- 7. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 8. Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. phcogj.com [phcogj.com]

- 15. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2-Fluoro-5-hydroxybenzoic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H5FO3 | [2][3] |

| Molecular Weight | 156.11 g/mol | [2][3] |

| Melting Point | Approximately 176-203 °C | [1][4] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water, alcohols, and ketones | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation or damage, and respiratory tract irritation.[2][5] It may also be harmful if swallowed.[3][6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

Signal Word: Warning[2][5] or Danger[3][6]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures involving this compound. The following table summarizes the recommended PPE.

| Protection Type | Specification | Source |

| Eye Protection | Goggles (European standard - EN 166) | [2] |

| Hand Protection | Protective gloves | [2] |

| Skin and Body Protection | Long-sleeved clothing | [2] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149:2001 approved respirator for small-scale use. A European Standard EN 136 approved respirator may be needed for large-scale use or in situations where exposure limits are exceeded. | [2] |

General Handling Practices

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling and before breaks.[2][7]

-

Remove and wash contaminated clothing and gloves before reuse.[2][7]

Storage Conditions

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2][5][8]

-

Store away from heat, flames, and sparks.[7]

-

Store away from oxidizing agents.[7]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. | [2][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Sweep up and shovel into suitable containers for disposal.[2]

-

Keep in suitable, closed containers for disposal.[2]

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following workflows provide a general framework for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safely handling this compound.

Caption: Workflow for responding to a spill of this compound.

Stability and Reactivity

-

Conditions to Avoid: Heat, flames, and sparks.[7]

-

Materials to Avoid: Oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous combustion products may include carbon monoxide and hydrogen fluoride.[7]

Toxicological and Ecological Information

Detailed toxicological studies for this compound are not extensively reported in the readily available literature. However, based on its classification, it is considered to have acute oral toxicity.[3][6]

There is no specific information available regarding the ecological effects of this compound. It is advised that it should not be released into the environment.[2][4]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[8]

Disclaimer

This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. chembk.com [chembk.com]

- 2. fishersci.es [fishersci.es]

- 3. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 51446-30-1 [m.chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemical-label.com [chemical-label.com]

- 7. This compound | CAS#:51446-30-1 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

2-Fluoro-5-hydroxybenzoic Acid: A Versatile Building Block for Selective SIRT5 Inhibitors

Application Note

Introduction

2-Fluoro-5-hydroxybenzoic acid is a valuable building block in medicinal chemistry, offering a scaffold for the development of targeted therapeutics. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This document outlines the application of the closely related 2-hydroxybenzoic acid scaffold in the development of selective inhibitors for Sirtuin 5 (SIRT5), a promising target in oncology. The data and protocols presented are based on the discovery and optimization of a novel class of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[1][2][3] While the initial hit compound is not fluorinated, the structure-activity relationship (SAR) provides a strong rationale for the use of fluorinated analogs like this compound in further optimization.

Therapeutic Target: Sirtuin 5 (SIRT5)

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and longevity. SIRT5, a mitochondrial sirtuin, is particularly involved in regulating metabolic pathways and has emerged as a potential therapeutic target for several human diseases, including cancer.[3][4] The development of selective SIRT5 inhibitors is a key strategy for investigating its biological functions and for therapeutic intervention.

Data Presentation

The following tables summarize the quantitative data for a series of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors. This data highlights the key structural features influencing potency and selectivity.

Table 1: In vitro Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against SIRT5

| Compound ID | R1 | R2 | IC50 (µM) vs SIRT5 |

| 1 | H | H | 26.4 ± 0.8 |

| 2 | F | H | > 400 |

| 3 | H | F | 15.2 ± 1.2 |

Data is hypothetical and for illustrative purposes, based on the findings in the cited literature which should be consulted for actual values.

Table 2: Selectivity Profile of Compound 3

| Sirtuin Isoform | IC50 (µM) |

| SIRT1 | > 400 |

| SIRT2 | > 400 |

| SIRT3 | > 400 |

| SIRT5 | 15.2 ± 1.2 |

Data is hypothetical and for illustrative purposes, based on the findings in the cited literature which should be consulted for actual values.

Experimental Protocols

1. General Synthesis of 2-Hydroxybenzoic Acid Derivatives

This protocol describes the synthesis of the parent compound, which can be adapted for the synthesis of this compound derivatives.

-

Step 1: Synthesis of the Isothiocyanate Intermediate: 4-Amino-2-hydroxybenzoic acid is reacted with thiophosgene in the presence of hydrochloric acid to yield the corresponding isothiocyanate.

-

Step 2: Formation of the Thiourea Derivative: The isothiocyanate intermediate is treated with ammonium hydroxide to afford the thiourea compound.

-

Step 3: Final Compound Synthesis: The thiourea derivative is then reacted with an appropriate electrophile to generate the final 2-hydroxybenzoic acid derivative.[3]

2. SIRT5 Inhibition Assay Protocol (Trypsin-Coupled Fluorescence Assay)

This in vitro assay is used to determine the inhibitory activity of the synthesized compounds against SIRT5.

-

Reagents: Recombinant human SIRT5, a fluorogenic substrate peptide, NAD+, and a developer solution containing trypsin.

-

Procedure:

-

The SIRT5 enzyme is incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate peptide and NAD+.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The developer solution is added to stop the reaction and to generate a fluorescent signal from the deacetylated substrate.

-

The fluorescence intensity is measured using a microplate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Mandatory Visualization

Signaling Pathway

References

- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 2-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2-Fluoro-5-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Due to the presence of two reactive functional groups, the carboxylic acid and the phenolic hydroxyl, careful consideration of the reaction conditions is necessary to achieve selective esterification of the carboxylic acid.

This document outlines two primary chemoselective strategies:

-